molecular formula C26H28ClN3O3S B2428252 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride CAS No. 1330284-52-0

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride

Cat. No.: B2428252
CAS No.: 1330284-52-0
M. Wt: 498.04
InChI Key: IIYLNWBEPKVWKC-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride is a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It covalently binds to the cysteine-481 residue in the BTK active site , leading to sustained suppression of B-cell receptor signaling pathways. This mechanism is central to its research applications in investigating the pathogenesis and progression of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and lupus. Preclinical studies highlight its utility in exploring targeted therapeutic strategies that modulate B-cell activation and survival , providing a critical tool for understanding signal transduction in immunology and oncology research contexts. The compound's high selectivity profile makes it particularly valuable for dissecting the specific role of BTK in complex cellular environments and disease models.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S.ClH/c1-2-32-22-11-6-12-23-24(22)27-26(33-23)29(14-13-28-15-17-31-18-16-28)25(30)21-10-5-8-19-7-3-4-9-20(19)21;/h3-12H,2,13-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYLNWBEPKVWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving ortho-aminothiophenol and ethyl bromoacetate under basic conditions.
  • Ethoxy Group Introduction : Ethylation of the benzo[d]thiazole core using ethyl iodide in the presence of a base.
  • Morpholinoethyl Group Attachment : The intermediate is reacted with 2-chloroethylmorpholine under nucleophilic substitution conditions.
  • Amide Bond Formation : Finally, the reaction of the intermediate with butyric acid chloride forms the amide bond, yielding the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, potentially affecting tumor growth and proliferation.
  • Receptor Binding : It may bind to cellular receptors, modulating various cellular responses.
  • Signal Transduction Modulation : The compound can influence intracellular signaling pathways, leading to changes in gene expression and cellular behavior .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For example, studies have demonstrated that certain benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer models. The mechanism often involves disrupting microtubule dynamics or inducing apoptosis through caspase activation .

Cell LineIC50 (μM)Observations
HCC8276.26 ± 0.33High activity in 2D assays
NCI-H3586.48 ± 0.11Effective against tumor growth
MDA-MB-231VariesSignificant inhibition observed

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that benzothiazole derivatives exhibit antibacterial, antifungal, and antiprotozoal activities. For instance, minimal inhibitory concentrations (MICs) for certain derivatives were found to be effective against a range of pathogens .

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus50Bacterial inhibition
Candida albicans40Antifungal effect
Trypanosoma brucei30Antiprotozoal activity

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on Antitumor Effects : In vitro studies on the HCC827 cell line revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an antitumor agent .
  • Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives demonstrated that those containing the ethoxy group exhibited enhanced antimicrobial properties compared to their non-substituted counterparts .

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. The compound features a benzamide core, substituted with an ethoxy group, a methylsulfonyl moiety, and a morpholinoethyl chain, which contribute to its chemical properties and potential biological activities. The presence of multiple functional groups in its structure allows for varied interactions, which can enhance its solubility and reactivity in biological systems.

Key Functional Groups and Core Structure

  • Benzothiazole: The thiazole ring is significant in pharmaceutical chemistry and is often associated with antimicrobial and anticancer activities.
  • Morpholinoethyl: Enhances solubility and reactivity in biological systems.
  • Naphthamide: The inclusion of a naphthamide group differentiates this compound, potentially influencing its interactions and applications .
  • Antimicrobial and Anticancer Research:
    • The thiazole ring in similar compounds is associated with antimicrobial and anticancer activities, suggesting that this compound may also possess such properties.
  • Antimicrobial Activity:
    • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species .
  • Anticancer Activity:
    • Some N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown significant anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
  • Molecular Interactions:
    • The compound's structure supports various interactions due to the presence of multiple functional groups, potentially enhancing its solubility and reactivity in biological systems.

Related Compounds and Their Activities

CompoundKey Functional GroupsNotable Activities
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochlorideEthoxy, Methylsulfonyl, MorpholinoAntimicrobial, Anticancer
Benzamide, 4-amino-N-(benzothiazol-2-YL)Amino, BenzothiazoleAntimicrobial
Benzamide, 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)Methoxy, BenzimidazoleAnticancer

Preparation Methods

Alkylation Selectivity

Controlling mono-alkylation required stoichiometric precision and a 10% excess of 4-ethoxybenzo[d]thiazol-2-amine to minimize di-alkylation byproducts. Polar aprotic solvents (e.g., DMF) enhanced reactivity, while elevated temperatures reduced reaction time.

Acylation Efficiency

The use of DMAP accelerated acylation by activating the carboxylate intermediate, improving yields from 35% to 55% compared to uncatalyzed reactions.

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride?

The synthesis involves multi-step organic reactions:

Step 1 : Condensation of 4-ethoxybenzo[d]thiazol-2-amine with 2-morpholinoethylamine under reflux in ethanol, using acetic acid as a catalyst to form the secondary amine intermediate .

Step 2 : Coupling the intermediate with 1-naphthoyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .

Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous diethyl ether .
Analytical Validation : Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane), with final purity confirmed by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., morpholinoethyl CH2 at δ 2.4–3.2 ppm; naphthamide aromatic protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]+^+ at m/z 506.1542 (calculated 506.1538) .
  • IR Spectroscopy : Absorbance bands at 1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-O-C ether stretch) validate functional groups .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

  • Kinases : Inhibition of tyrosine kinase X (IC50_{50} = 120 nM) via competitive binding to the ATP pocket, validated by in vitro kinase assays .
  • GPCRs : Antagonism of serotonin receptors (5-HT2A_{2A} Ki_i = 85 nM) in radioligand displacement assays .
  • Epigenetic enzymes : Weak HDAC6 inhibition (IC50_{50} > 1 µM), requiring structural optimization for potency .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step with 1-naphthoyl chloride?

Methodological Approaches :

  • Solvent Selection : Use DCM over THF to reduce nucleophilic interference; yields improve from 60% to 85% .
  • Temperature Control : Maintain 0–5°C to minimize hydrolysis of the acyl chloride intermediate .
  • Catalyst Screening : Add DMAP (4-dimethylaminopyridine, 10 mol%) to enhance coupling efficiency .
    Troubleshooting : Low yields (<50%) often result from moisture contamination—strict anhydrous conditions are critical .

Q. How do structural modifications impact biological activity?

Comparative data from analogs:

Modification Activity Change Mechanistic Insight
Ethoxy → Chloro (C4)Kinase X IC50_{50} ↓ 120 → 85 nMEnhanced electron-withdrawing effect improves ATP-pocket binding .
Morpholino → Piperidine5-HT2A_{2A} Ki_i ↑ 85 → 220 nMIncreased steric bulk disrupts receptor fit .
Naphthamide → BenzamideHDAC6 IC50_{50} ↑ >1 µM → 450 nMExtended aromatic system improves π-π stacking with catalytic zinc .

Q. How can computational methods resolve contradictions in reported biological activities?

Case Study : Conflicting IC50_{50} values for kinase inhibition (120 nM vs. 280 nM) may arise from:

  • Assay Conditions : ATP concentration differences (1 mM vs. 100 µM) affect competitive binding .
  • Compound Purity : HPLC purity <95% introduces inactive byproducts; re-testing with ≥98% purity (via prep-HPLC) resolves discrepancies .
    Computational Tools :
  • Molecular docking (AutoDock Vina) identifies binding pose variability due to protonation states of the morpholino group .
  • MD simulations (GROMACS) reveal solvent accessibility of the ethoxy group in aqueous vs. DMSO environments .

Q. What strategies validate target engagement in cellular models?

Integrated Workflow :

Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing shifted thermal denaturation curves for kinase X in treated vs. control lysates .

siRNA Knockdown : Synergistic reduction in cell viability (e.g., 60% → 85% apoptosis) when compound is combined with kinase X siRNA .

Phosphoproteomics : LC-MS/MS identifies downstream signaling nodes (e.g., ERK1/2 phosphorylation ↓ 70%) .

Q. How are stability and solubility challenges addressed in formulation studies?

Experimental Design :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hrs); UPLC-MS identifies hydrolysis at the amide bond under acidic conditions .
  • Solubility Enhancement : Use β-cyclodextrin complexes (1:2 molar ratio) to increase aqueous solubility from 5 µg/mL to 120 µg/mL .
  • Lyophilization : Formulate with trehalose (5% w/v) to stabilize the hydrochloride salt for long-term storage .

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